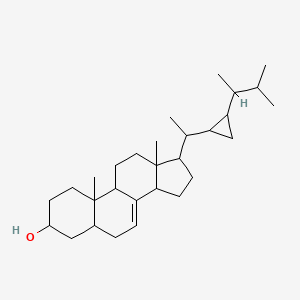
23-Demethylacanthasterol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
23-Demethylacanthasterol is a sterol compound identified in the asteroid Acanthaster planci . It is a derivative of acanthasterol, characterized by the absence of a methyl group at the 23rd position. The compound has the molecular formula C29H48O and is known for its unique structural properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 23-Demethylacanthasterol involves several steps, starting from simpler sterol precursors. The process typically includes the removal of the methyl group at the 23rd position through a series of chemical reactions. These reactions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired structural modifications .
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of its synthesis. advancements in synthetic chemistry have made it possible to produce this compound in larger quantities. The industrial methods focus on optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
23-Demethylacanthasterol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve replacing one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces alcohols. Substitution reactions can result in a variety of derivatives, depending on the substituent introduced .
Aplicaciones Científicas De Investigación
23-Demethylacanthasterol has several scientific research applications, including:
Chemistry: Used as a model compound to study sterol chemistry and reaction mechanisms.
Biology: Investigated for its role in biological systems, particularly in marine organisms.
Industry: Used in the synthesis of other complex molecules and as a precursor in various chemical processes.
Mecanismo De Acción
The mechanism of action of 23-Demethylacanthasterol involves its interaction with specific molecular targets and pathways. The compound is known to interact with cell membranes, influencing their fluidity and function. It may also affect various signaling pathways, including those involved in cell growth and differentiation .
Comparación Con Compuestos Similares
Similar Compounds
Acanthasterol: The parent compound from which 23-Demethylacanthasterol is derived.
Cholesterol: A well-known sterol with similar structural features.
Sitosterol: Another plant sterol with comparable properties.
Uniqueness
This compound is unique due to the absence of a methyl group at the 23rd position, which significantly alters its chemical and biological properties. This structural difference makes it a valuable compound for studying sterol chemistry and its applications in various fields .
Propiedades
Número CAS |
75479-11-7 |
|---|---|
Fórmula molecular |
C29H48O |
Peso molecular |
412.7 g/mol |
Nombre IUPAC |
10,13-dimethyl-17-[1-[2-(3-methylbutan-2-yl)cyclopropyl]ethyl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C29H48O/c1-17(2)18(3)23-16-24(23)19(4)25-9-10-26-22-8-7-20-15-21(30)11-13-28(20,5)27(22)12-14-29(25,26)6/h8,17-21,23-27,30H,7,9-16H2,1-6H3 |
Clave InChI |
NIOJVSIHZSJIAU-UHFFFAOYSA-N |
SMILES |
CC(C)C(C)C1CC1C(C)C2CCC3C2(CCC4C3=CCC5C4(CCC(C5)O)C)C |
SMILES canónico |
CC(C)C(C)C1CC1C(C)C2CCC3C2(CCC4C3=CCC5C4(CCC(C5)O)C)C |
Sinónimos |
22,23-methylene-24-methyl-5 alpha-cholest-7-en-3 beta-ol 23-demethylacanthasterol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















